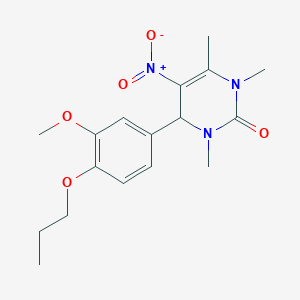

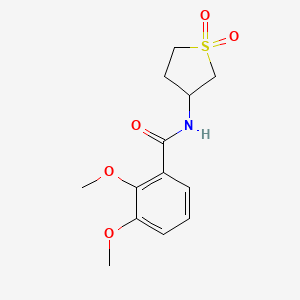

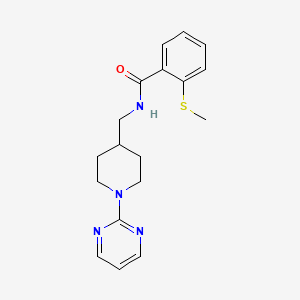

4-(3-methoxy-4-propoxyphenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of pyrimidinone, which is a class of compounds containing a pyrimidine ring, which is a heterocyclic aromatic ring composed of two carbon atoms and four nitrogen atoms, and a ketone, characterized by a carbonyl group (C=O) linked to two other carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrimidinone ring, with various substituents attached at different positions. These include a nitro group (-NO2), a methyl group (-CH3), and a phenyl group with methoxy (-OCH3) and propoxy (-OCH2CH2CH3) substituents .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is electron-withdrawing and could potentially be reduced. The ketone could undergo reactions typical of carbonyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro and carbonyl groups, as well as the ether groups in the methoxy and propoxy substituents, could impact its solubility .科学的研究の応用

Synthesis and Antibacterial Activity

A method for synthesizing 5-arylamino-substituted pyrimidines, which includes variants with methoxy groups at different positions, has been developed. This method combines the Buchwald-Hartwig cross-coupling reaction and nucleophilic substitution of the nitro group. The synthesized compounds, particularly those with trimethoxyphenoxy substituents, have demonstrated significant antibacterial activity against gonococcal infections, surpassing the effectiveness of the commercial drug Spectinomycin in some cases (Verbitskiy et al., 2021).

Anti-inflammatory and Antimicrobial Properties

A one-pot synthesis approach has been employed to create pyrimidinothiazolidinones with significant anti-inflammatory and antimicrobial activities. This synthesis involves the reaction of certain dihydropyrimidin-thiones with various electrophiles, leading to compounds that have shown promising results against bacterial and fungal agents, as well as moderate anti-inflammatory effects (Lingappa et al., 2010).

Electrophilic Ipso-Substitution Reactions

The behavior of methyl and methoxycarbonyl groups in thieno[2,3-d]pyrimidin-4-ones under nitrating conditions has been explored, revealing diverse reaction pathways. These pathways include electrophilic ipso-substitution of methyl groups by nitro groups and their oxidation to carboxyl groups, highlighting the compound's potential for further chemical modifications and applications (Zh. et al., 2013).

Chemical Reactivity and Synthesis of Dihydropyrimidine Derivatives

Investigations into the chemical reactivity of Biginelli-type compounds have led to the synthesis of new dihydropyrimidine derivatives. This research demonstrates the compounds' versatility in undergoing various substitutions and modifications, contributing to the development of novel molecules with potential biological activities (Namazi et al., 2001).

将来の方向性

特性

IUPAC Name |

4-(3-methoxy-4-propoxyphenyl)-1,3,6-trimethyl-5-nitro-4H-pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5/c1-6-9-25-13-8-7-12(10-14(13)24-5)16-15(20(22)23)11(2)18(3)17(21)19(16)4/h7-8,10,16H,6,9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFMAMKEQFFFRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C2C(=C(N(C(=O)N2C)C)C)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{(E)-[(2-ethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2575013.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine;dihydrochloride](/img/structure/B2575021.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-cyanobenzamide](/img/structure/B2575024.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2575025.png)

![3-butyl-1,6,7-trimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2575034.png)